molecular formula C13H8Cl2FN B11994469 Benzenamine, 3,5-dichloro-N-[(4-fluorophenyl)methylene]- CAS No. 82821-19-0

Benzenamine, 3,5-dichloro-N-[(4-fluorophenyl)methylene]-

Katalognummer: B11994469
CAS-Nummer: 82821-19-0
Molekulargewicht: 268.11 g/mol
InChI-Schlüssel: JANXXARWZJZKBL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzenamine, 3,5-dichloro-N-[(4-fluorophenyl)methylene]- is an organic compound with a complex structure It is a derivative of benzenamine, where the amine group is substituted with a 3,5-dichloro group and a 4-fluorophenylmethylene group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 3,5-dichloro-N-[(4-fluorophenyl)methylene]- typically involves the reaction of 3,5-dichlorobenzenamine with 4-fluorobenzaldehyde. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, under controlled temperature and pressure conditions. The reaction can be represented as follows:

3,5-dichlorobenzenamine+4-fluorobenzaldehydeBenzenamine, 3,5-dichloro-N-[(4-fluorophenyl)methylene]-\text{3,5-dichlorobenzenamine} + \text{4-fluorobenzaldehyde} \rightarrow \text{Benzenamine, 3,5-dichloro-N-[(4-fluorophenyl)methylene]-} 3,5-dichlorobenzenamine+4-fluorobenzaldehyde→Benzenamine, 3,5-dichloro-N-[(4-fluorophenyl)methylene]-

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and isolation of the final product to ensure high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

Benzenamine, 3,5-dichloro-N-[(4-fluorophenyl)methylene]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Wissenschaftliche Forschungsanwendungen

Benzenamine, 3,5-dichloro-N-[(4-fluorophenyl)methylene]- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of Benzenamine, 3,5-dichloro-N-[(4-fluorophenyl)methylene]- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzenamine, 3,4-dichloro-: Similar structure but with chlorine atoms at different positions.

    Benzenamine, 3,5-dichloro-N-[(4-nitrophenyl)methylene]-: Similar structure with a nitro group instead of a fluorine atom.

Uniqueness

Benzenamine, 3,5-dichloro-N-[(4-fluorophenyl)methylene]- is unique due to the presence of the 4-fluorophenylmethylene group, which imparts distinct chemical and biological properties compared to its analogs.

Eigenschaften

CAS-Nummer

82821-19-0

Molekularformel

C13H8Cl2FN

Molekulargewicht

268.11 g/mol

IUPAC-Name

N-(3,5-dichlorophenyl)-1-(4-fluorophenyl)methanimine

InChI

InChI=1S/C13H8Cl2FN/c14-10-5-11(15)7-13(6-10)17-8-9-1-3-12(16)4-2-9/h1-8H

InChI-Schlüssel

JANXXARWZJZKBL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C=NC2=CC(=CC(=C2)Cl)Cl)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.